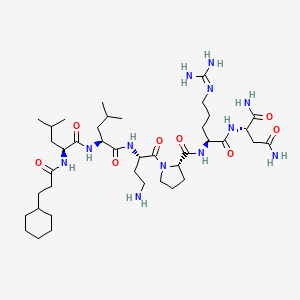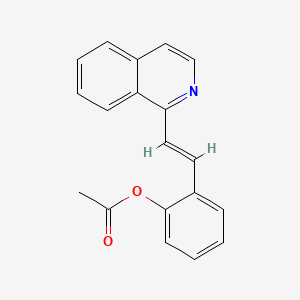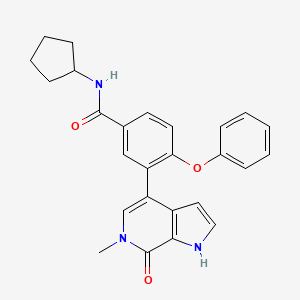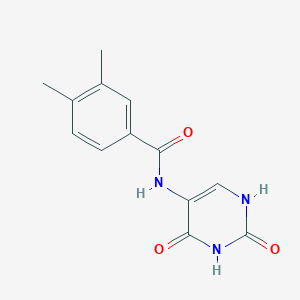
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CK2-IN-10 is a chemical compound known for its role as an inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. CK2-IN-10 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CK2-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of CK2-IN-10 is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Industrial Production Methods: Industrial production of CK2-IN-10 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
化学反応の分析
Types of Reactions: CK2-IN-10 undergoes several types of chemical reactions, including:
Oxidation: CK2-IN-10 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on CK2-IN-10, altering its activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of CK2-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity against protein kinase CK2 .
科学的研究の応用
CK2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of protein kinase CK2 in various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of CK2 in cell growth, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where CK2 is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2
作用機序
CK2-IN-10 exerts its effects by inhibiting the activity of protein kinase CK2. The compound binds to the allosteric site of CK2, preventing its interaction with substrates and thereby blocking its kinase activity. This inhibition disrupts various signaling pathways, including the PI3K-Akt and NF-κB pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds:
SGC-CK2-1: Another CK2 inhibitor with a different mechanism of action.
Tetrabromocinnamic Derivatives: Known for their inhibitory activity against CK2.
Natural Product Derivatives: Various natural products have shown potential as CK2 inhibitors .
Uniqueness of CK2-IN-10: CK2-IN-10 is unique due to its high selectivity and potency as an allosteric inhibitor of CK2. Unlike other inhibitors that target the ATP-binding site, CK2-IN-10 binds to an allosteric site, providing a novel mechanism of action and potentially reducing off-target effects .
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
InChIキー |
RKCZDZMCIPPVEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)
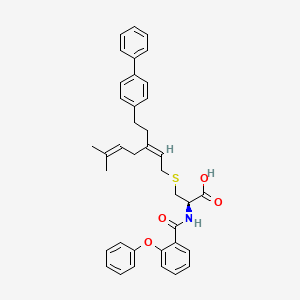
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
